molecular formula C10H14N2O B13843602 (S)-2-(Methylamino)-3-phenylpropanamide

(S)-2-(Methylamino)-3-phenylpropanamide

Cat. No.: B13843602
M. Wt: 178.23 g/mol
InChI Key: PYRTVXRJEYPGJX-UHFFFAOYSA-N
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Description

(S)-2-(Methylamino)-3-phenylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound is characterized by the presence of a methylamino group attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and an amide group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)-3-phenylpropanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reductive amination of (S)-2-amino-3-phenylpropanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired enantiomer in high enantiomeric excess. The process may also involve multiple purification steps, including crystallization and chromatography, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

(S)-2-(Methylamino)-3-phenylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methylamino)-3-phenylpropanamide: The enantiomer of the compound with the opposite stereochemistry.

    2-(Methylamino)-3-phenylpropanoic acid: A related compound with a carboxylic acid group instead of an amide group.

    2-(Methylamino)-3-phenylpropanol: A compound with a hydroxyl group instead of an amide group.

Uniqueness

(S)-2-(Methylamino)-3-phenylpropanamide is unique due to its specific stereochemistry and the presence of both a methylamino group and an amide group. This combination of features makes it particularly valuable in chiral synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

2-(methylamino)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRTVXRJEYPGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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